![molecular formula C10H13NO2 B3340005 N-[3-(1-hydroxyethyl)phenyl]acetamide CAS No. 150700-53-1](/img/structure/B3340005.png)
N-[3-(1-hydroxyethyl)phenyl]acetamide
Descripción general
Descripción
N-[3-(1-hydroxyethyl)phenyl]acetamide is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13) . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 130.16°C, and the predicted boiling point is approximately 379.2°C at 760 mmHg . The density is predicted to be approximately 1.2 g/cm³ .Aplicaciones Científicas De Investigación
Anti-Arthritic and Anti-Inflammatory Properties
N-[3-(1-hydroxyethyl)phenyl]acetamide exhibits potential anti-arthritic properties. A study conducted on adult female Sprague Dawley rats with adjuvant-induced arthritis revealed that this compound significantly reduced body weight loss and paw edema. Additionally, it lowered serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, indicating its anti-inflammatory effects. The compound also altered oxidative stress markers, further supporting its anti-inflammatory activity (Jawed, Shah, Jamall, & Simjee, 2010).
Synthesis and Structural Studies
Research has focused on the synthesis and structural analysis of this compound and its derivatives. For instance, a study on silylated derivatives of this compound detailed the synthesis process and explored the structures using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).
Antioxidant Properties
This compound derivatives have been evaluated for their antioxidant activity. A novel synthesis of derivatives demonstrated significant antioxidant activities using the ferric reducing antioxidant power (FRAP) and DPPH methods. Certain derivatives, notably those with halogen attachments, showed remarkable activity, indicating their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Applications in Cancer Research
Studies have also explored the potential of this compound derivatives in cancer research. For instance, synthesized 2-(substituted phenoxy) acetamide derivatives showed promising anticancer, anti-inflammatory, and analgesic activities. These derivatives were evaluated against various cancer cell lines, revealing their potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).
Biochemical Studies
Biochemical studies have focused on the interaction of this compound derivatives with biological systems. For example, a study on the variable temperature NMR of N,N-bis(2-hydroxyethyl)acetamide, a related compound, revealed restricted rotation about the amide bond, providing insights into its biochemical behavior (Aitken, Smith, & Wilson, 2016).
Safety and Hazards
N-[3-(1-hydroxyethyl)phenyl]acetamide is classified under GHS07, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-[3-(1-hydroxyethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXFFCPMIMZRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150700-53-1 | |
| Record name | N-[3-(1-hydroxyethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



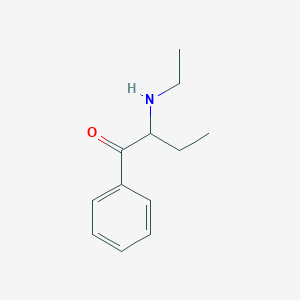
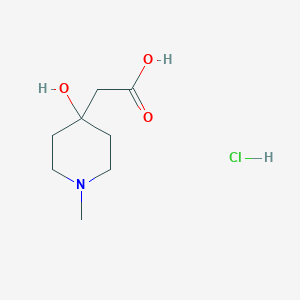
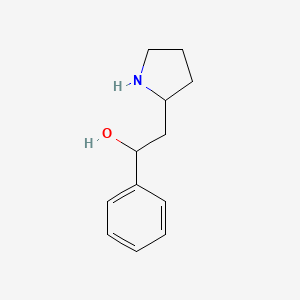
![dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B3339947.png)

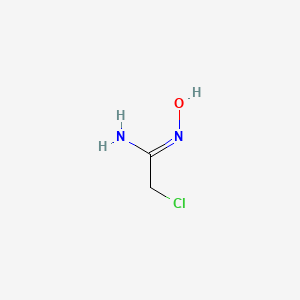

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B3339988.png)
![1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3339992.png)
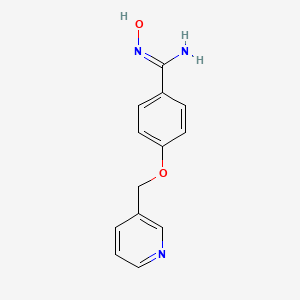
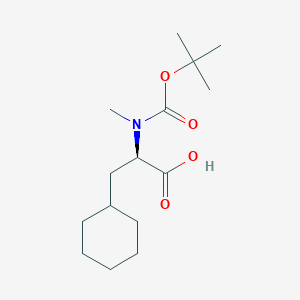
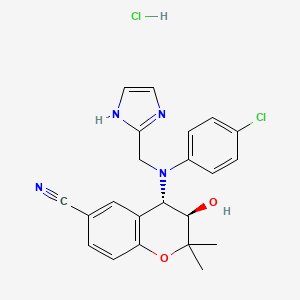
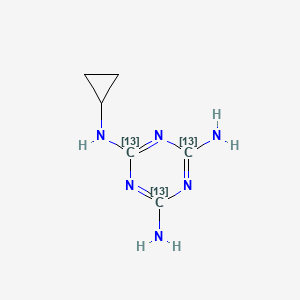
![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B3340034.png)